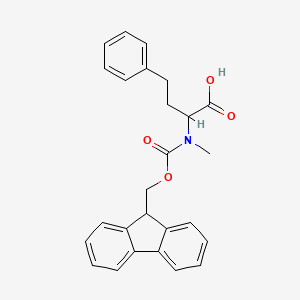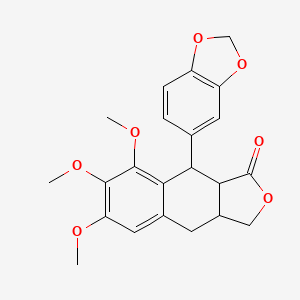
Marginatoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Marginatoxin is an aryltetraline lactone lignan isolated from the plant Bupleurum marginatum Wall. ex DC (Apiaceae). This compound has garnered significant attention due to its cytotoxic activity against human hepatocellular carcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Marginatoxin primarily involves extraction from Bupleurum marginatum. The process includes collecting the plant material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and electrophoresis .
Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Marginatoxin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Marginatoxin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related lignans.
Mechanism of Action
Marginatoxin exerts its effects primarily through the activation of the Fas/FasL-mediated apoptotic pathway. This involves the upregulation of Fas, FasL, and associated proteins, leading to the activation of caspases such as caspase-8, caspase-10, and caspase-3. These events culminate in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Podophyllotoxin: Shares structural similarities with Marginatoxin and is known for its antiviral and anticancer properties.
Etoposide: A semisynthetic derivative of podophyllotoxin, used as a chemotherapeutic agent.
Teniposide: Another derivative of podophyllotoxin, used in cancer treatment.
Uniqueness: this compound is unique due to its specific mechanism of inducing apoptosis via the Fas/FasL pathway, which distinguishes it from other lignans that may act through different pathways or have varying degrees of cytotoxicity .
Properties
Molecular Formula |
C22H22O7 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5,6,7-trimethoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C22H22O7/c1-24-16-8-12-6-13-9-27-22(23)19(13)17(18(12)21(26-3)20(16)25-2)11-4-5-14-15(7-11)29-10-28-14/h4-5,7-8,13,17,19H,6,9-10H2,1-3H3 |
InChI Key |
UYNLREYGLZRAKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(C3C(CC2=C1)COC3=O)C4=CC5=C(C=C4)OCO5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


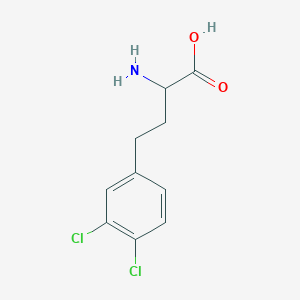
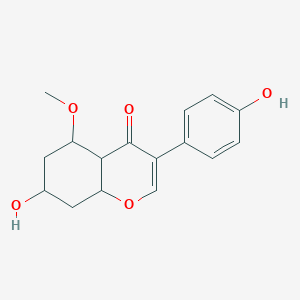
![(R)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B12306124.png)
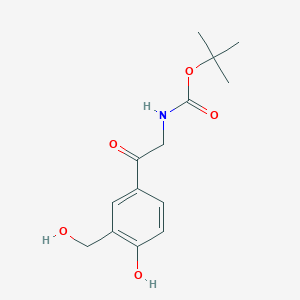
![1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone](/img/structure/B12306135.png)
![Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B12306143.png)
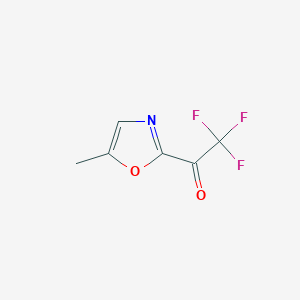
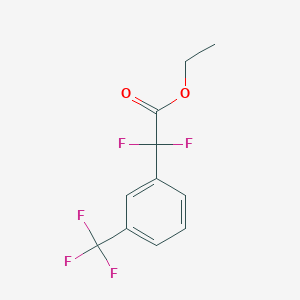
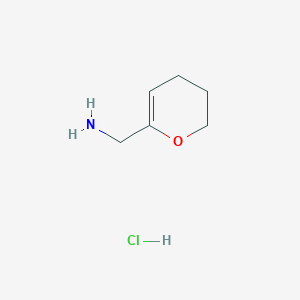
![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl]imidazole-4-carboxamide](/img/structure/B12306179.png)
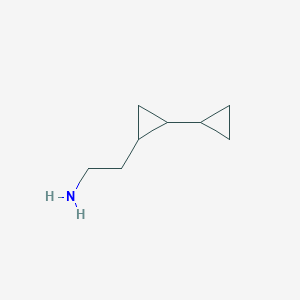
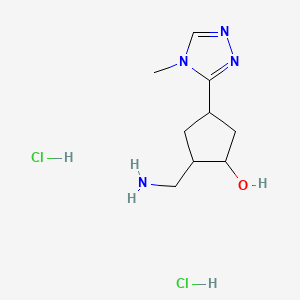
![2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B12306199.png)
